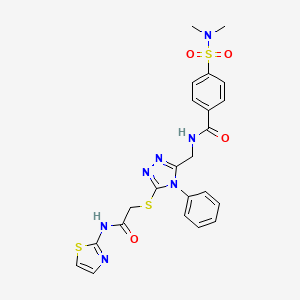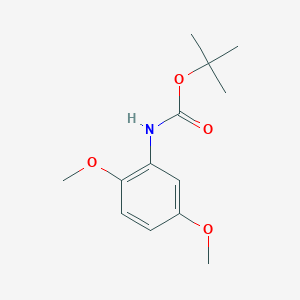![molecular formula C15H15N3O3S2 B2884400 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 341968-11-4](/img/structure/B2884400.png)
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a synthetic organic compound that exhibits unique structural features and diverse applications. This compound is characterized by the presence of a thiazinylidene moiety, along with a benzamide group, contributing to its distinct chemical behavior and potential utility in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
To prepare 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide, a multistep synthetic route is employed. The synthesis generally involves the following key steps:
Formation of Thiazinone Intermediate: : This involves cyclization of a suitable precursor to form a thiazinone ring structure.
Functionalization: : Introduction of a methyl group to the nitrogen atom of the thiazinone ring via alkylation.
Amino-Benzamide Coupling: : Coupling of the methylated thiazinone with 4-methylbenzamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are employed to maximize yield and purity. These conditions often involve:
Controlled temperatures and pressures.
Use of high-purity reagents and solvents.
Advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents can alter the thiazinone ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups present on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Use of potassium permanganate or chromic acid under acidic conditions.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenation agents for electrophilic substitution; nucleophilic agents like amines for nucleophilic substitution.
Major Products Formed
The major products from these reactions vary but generally include modified thiazinone or benzamide derivatives, depending on the specific conditions and reagents used.
科学研究应用
4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide finds applications in various domains, including:
Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.
Biology: : Employed in biochemical studies to investigate enzyme interactions or as a fluorescent marker.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of novel polymers and coatings, thanks to its unique chemical properties.
作用机制
The mechanism by which 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects involves its interaction with specific molecular targets. These can include:
Enzymes: : Inhibition or activation of enzymes through binding interactions.
Cellular Pathways: : Modulation of cellular signaling pathways, potentially affecting gene expression and cellular responses. The exact molecular mechanisms are highly dependent on the context of its application and the specific biological or chemical environment.
相似化合物的比较
When compared to other compounds with similar structural features, 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide stands out due to:
Unique Functional Groups: : The presence of both the thiazinylidene and benzamide groups.
Versatility in Reactions: : Ability to undergo diverse chemical reactions leading to a wide range of derivatives.
Broad Applicability: : Use across multiple scientific disciplines, enhancing its value.
List of Similar Compounds
4-methyl-N-(4-methylbenzoyl)thiourea
1-methyl-2,2-dioxothieno[3,2-c]thiazolidin-4-one
N-[(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-yl)methyl]benzamide
属性
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-10-3-5-11(6-4-10)15(19)17-16-12-9-23(20,21)18(2)13-7-8-22-14(12)13/h3-8H,9H2,1-2H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKEFCCOHWYAU-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/new.no-structure.jpg)
![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)
![8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2884322.png)
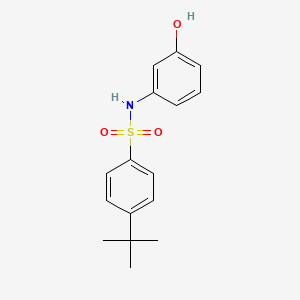
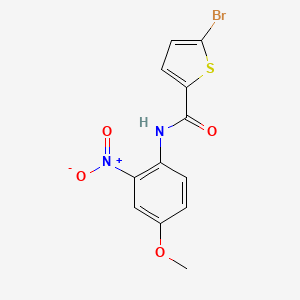
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid](/img/structure/B2884329.png)
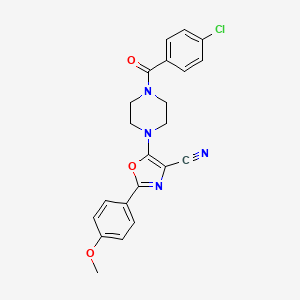
![2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2884333.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)
![2-chloro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2884336.png)
